Cas no 6277-14-1 (Olean-12-en-29-oicacid, 3-(acetyloxy)-11-oxo-, (3b,20b)-)

Olean-12-en-29-oicacid, 3-(acetyloxy)-11-oxo-, (3b,20b)- structure
6277-14-1 structure
Nome do Produto:Olean-12-en-29-oicacid, 3-(acetyloxy)-11-oxo-, (3b,20b)-
N.o CAS:6277-14-1
MF:C32H48O5
MW:512.720530509949
CID:504413
PubChem ID:94320

Olean-12-en-29-oicacid, 3-(acetyloxy)-11-oxo-, (3b,20b)- Propriedades químicas e físicas

Nomes e Identificadores

    • Olean-12-en-29-oicacid, 3-(acetyloxy)-11-oxo-, (3b,20b)-
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetyloxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • 3-O-acetyl glycyrrhetinic acid
    • acetoxolone
    • Acetylglycyrrhetic acid
    • Acetylglycyrrhetinic acid
    • EINECS 228-475-1
    • Glycyrrhetic acid acetate
    • Glycyrrhetinic acid acetate
    • Glycyrrhetinyl acetate
    • Oriens
    • (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-acetoxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • DGS-0110A
    • (3-beta,20-beta)-3-(Acetyloxy)-11-oxo-olean-12-en-29-oic acid
    • 3.BETA.-HYDROXY-11-OXOOLEAN-12-EN-30-OIC ACID ACETATE
    • DGS 0110A
    • (3beta,20beta)-3-Acetoxy-11-oxoolean-12-en-29-oic acid
    • Q4673282
    • NSC 35349
    • Olean-12-en-30-oic acid, 3-.beta.-hydroxy-11-oxo-, acetate
    • ACETOXOLONE [WHO-DD]
    • (3.BETA.,20.BETA.)-3-(ACETYLOXY)-11-OXOOLEAN-12-EN-29-OIC ACID
    • 6277-14-1
    • UNII-CWW961Q19K
    • CWW961Q19K
    • SCHEMBL135617
    • Olean-12-en-29-oic acid, 3-(acetyloxy)-11-oxo-, (3-beta,20-beta)-
    • AKOS016036176
    • CHEBI:81306
    • NSC35349
    • 3-O-ACETYL-18.BETA.-GLYCYRRHETIC ACID
    • C17734
    • (3beta,18beta,20beta)-3-(Acetyloxy)-11-oxo-olean-12-en-29-oic acid
    • Uralenic acid, acetate
    • DB13640
    • DTXSID801031583
    • Olean-12-en-30-oic acid, 3-beta-hydroxy-11-oxo-, acetate
    • OLEAN-12-EN-29-OIC ACID, 3-(ACETYLOXY)-11-OXO-, (3.BETA.,20.BETA.)-
    • ACETOXOLONE [MI]
    • 3-Acetyl-18-beta-glycyrrhetinic acid
    • 10-acetyloxy-2,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
    • BDBM50188385
    • NSC-35349
    • CHEMBL207413
    • (2S,4aS,6aS,6bR,8aR,10S,12aS,12bR,14bR)-10-acetoxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylic acid
    • 3-(Acetyloxy)-11-oxoolean-12-en-29-Oate
    • FTQDJVZNPJRVPG-XWEVEMRCSA-N
    • Olean-12-en-30-oic acid, 3-beta-hydroxy-11-oxo-, acetate (7CI,8CI)
    • OLEAN-12-EN-29-OIC ACID, 3-(ACETYLOXY)-11-OXO-, (3BETA,20BETA)-
    • 3-O-ACETYL-18BETA-GLYCYRRHETIC ACID
    • (3BETA,20BETA)-3-(ACETYLOXY)-11-OXOOLEAN-12-EN-29-OIC ACID
    • 10-(Acetyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-2-carboxylate
    • acetylglycyrrhetate
    • 3BETA-HYDROXY-11-OXOOLEAN-12-EN-30-OIC ACID ACETATE
    • Inchi: InChI=1S/C32H48O5/c1-19(33)37-24-10-11-30(6)23(27(24,2)3)9-12-32(8)25(30)22(34)17-20-21-18-29(5,26(35)36)14-13-28(21,4)15-16-31(20,32)7/h17,21,23-25H,9-16,18H2,1-8H3,(H,35,36)/t21-,23-,24-,25+,28+,29-,30-,31+,32+/m0/s1
    • Chave InChI: FTQDJVZNPJRVPG-XWEVEMRCSA-N
    • SMILES: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C

Propriedades Computadas

  • Massa Exacta: 512.35000
  • Massa monoisotópica: 512.35017463g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 1070
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 9
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 7
  • Superfície polar topológica: 80.7Ų

Propriedades Experimentais

  • Ponto de Fusão: 322-325°
  • PSA: 80.67000
  • LogP: 6.98340
  • Rotação Específica: D20 +141°
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.